![molecular formula C11H12N2O B12594203 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- CAS No. 651314-46-4](/img/structure/B12594203.png)
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[221]heptane, 3-(5-isoxazolylethynyl)- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Reduction: Specific conditions for reduction reactions are less documented but could involve common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions with electrophilic reagents, forming addition products.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions with electrophiles.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a valuable building block in the synthesis of antiviral drugs such as Carbovir and Abacavir.
Organic Synthesis: The compound’s unique structure allows for versatile chemical manipulations, making it useful in creating functionalized γ-lactams and γ-amino acid derivatives.
Drug Discovery: Its incorporation into DNA-encoded library technology (DELT) facilitates the identification of potential drug candidates.
Mechanism of Action
The specific mechanism of action for 1-Azabicyclo[22 similar compounds often act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): Known for its use in antiviral drug synthesis.
Bicyclo[3.1.1]heptane Derivatives:
Uniqueness
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- stands out due to its specific isoxazolylethynyl substitution, which imparts unique chemical properties and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
651314-46-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.1]heptan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)9-7-13-6-4-10(9)8-13/h3,5,9-10H,4,6-8H2 |
InChI Key |
NWYAVQLBWGQTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C(C2)C#CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)
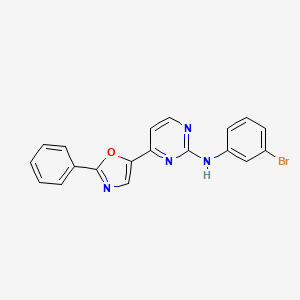
![2-[(1,2-Oxazol-5-yl)ethynyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12594139.png)
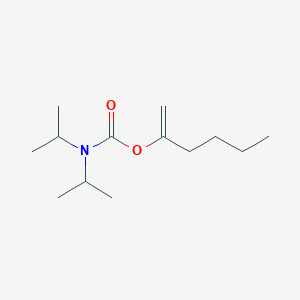
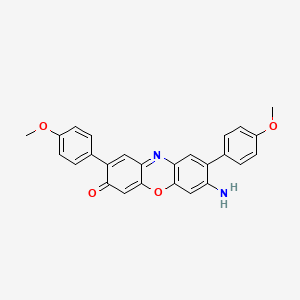
![Benzamide, 3,5-diamino-N-(8-oxobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-](/img/structure/B12594152.png)
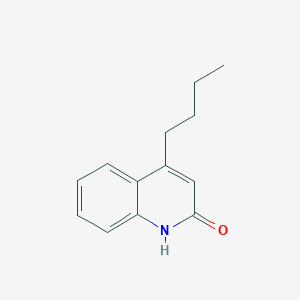
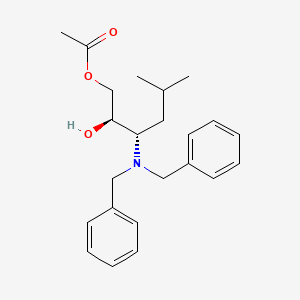
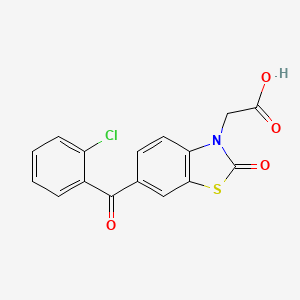
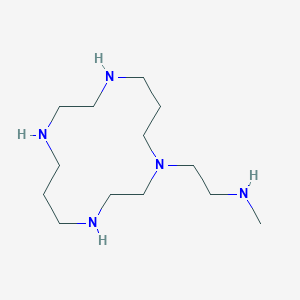
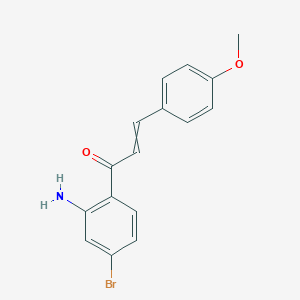
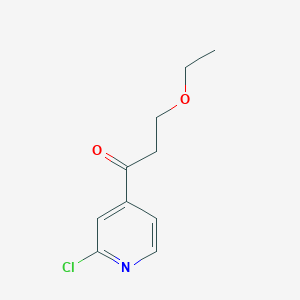
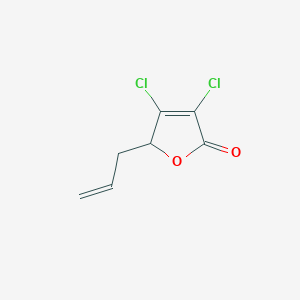
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
